N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide
Description
N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide is a benzamide derivative featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. The ethyl linker connects the pyrazole moiety to the benzamide scaffold, which itself is modified with a methylsulfanyl group at the ortho position.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-18-5-3-2-4-15(18)19(23)20-10-11-22-17(14-8-9-14)12-16(21-22)13-6-7-13/h2-5,12-14H,6-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQDGEWZZKQCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylamines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
Biological Activities
Research indicates that N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide exhibits several significant biological activities:
Anticancer Properties
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- Caco-2 (colon adenocarcinoma)
The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer progression, such as cyclooxygenases (COX-1 and COX-2), leading to reduced tumor growth rates.
Anti-inflammatory Effects
The compound has shown promise in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways positions it as a candidate for therapies targeting conditions like arthritis or other chronic inflammatory disorders.
Enzyme Inhibition
This compound has been found to inhibit specific enzymes critical in metabolic pathways related to cancer and inflammation. This property enhances its therapeutic potential by selectively targeting pathological processes without affecting normal cellular functions.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy. Key factors influencing SAR include:
- Substituents on the Pyrazole Ring : Variations can significantly affect potency against different cancer types.
- Positioning of Functional Groups : The orientation of cyclopropyl and methylsulfanyl groups can influence binding affinity and selectivity towards biological targets.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer efficacy of similar pyrazole derivatives, researchers observed submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). The mechanism was linked to the inhibition of mTORC1 pathways, which are crucial for cell survival under stress conditions. These findings suggest that derivatives like this compound could serve as novel autophagy modulators with anticancer applications .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives revealed that compounds with similar structures inhibited COX enzymes effectively, with IC50 values in the nanomolar range. This highlights the potential for developing new anti-inflammatory drugs based on this compound's structure.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide group can enhance binding affinity to certain proteins, while the methylsulfanyl group can modulate the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Reactivity
The target compound’s pyrazole ring distinguishes it from simpler benzamide derivatives. For example:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
- Substituents: A hydroxy-dimethylethyl group and methylbenzamide.
- Directing Group: N,O-bidentate, enabling metal coordination for C–H bond functionalization.
- Reactivity: Suitable for catalytic transformations due to its dual coordination sites.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Substituents: 3,4-Dimethoxyphenethyl and benzamide. Reactivity: Limited data, but methoxy groups may stabilize charge-transfer interactions.
The target compound’s 3,5-dicyclopropylpyrazole introduces steric bulk and electron-withdrawing effects, which could hinder or redirect metal coordination compared to the N,O-bidentate group in . The methylsulfanyl group at the benzamide’s ortho position may enhance lipophilicity and metabolic stability relative to Rip-B’s methoxy substituents.
Computational Insights
The Amsterdam Density Functional (ADF) program () provides a framework for predicting the target compound’s electronic properties. Key analyses could include:
- Charge Distribution: The pyrazole’s nitrogen atoms and methylsulfanyl group may act as electron donors, influencing metal-binding affinity.
- HOMO-LUMO Gaps : Cyclopropyl substituents could modulate the pyrazole’s frontier orbitals, affecting reactivity in catalytic cycles.
- Solvent Effects : COSMO solvent models (ADF feature) may predict solubility differences compared to analogs.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
While the target compound’s structural features suggest unique reactivity, experimental validation is critical. For instance:
- Metal Coordination Studies: Pyrazole’s N-donor capacity vs. N,O-bidentate groups requires comparative kinetic assays.
- Biological Activity : Methylsulfanyl’s role in membrane permeability vs. methoxy groups merits pharmacokinetic profiling.
- Computational Predictions : ADF-based modeling must be cross-validated with experimental spectroscopic data.
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies, including structure-activity relationship (SAR) analyses, synthesis methodologies, and potential therapeutic applications.
Structural Characteristics
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of dicyclopropyl groups contributes to its steric properties, potentially influencing its binding affinity and selectivity toward specific receptors or enzymes. The methylsulfanyl group may also enhance its pharmacological profile by participating in interactions with biological macromolecules.
The mechanism of action for this compound likely involves modulation of enzyme activity or receptor interactions. The pyrazole moiety can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to active sites of proteins. Furthermore, the dicyclopropyl groups may provide additional hydrophobic interactions that stabilize the compound's binding to targets.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, similar benzamide derivatives have shown to inhibit various kinases involved in cancer progression. A study demonstrated that benzamide derivatives containing thiazole moieties exhibited potent antiproliferative effects against cancer cell lines, suggesting a promising avenue for further exploration with the pyrazole-containing compound .
Antimicrobial Effects
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the methylsulfanyl group is hypothesized to enhance the compound's efficacy against bacterial strains. SAR studies indicate that modifications on the benzamide core can lead to increased antibacterial potency .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Pyrazole Ring : This is typically achieved through the reaction of hydrazine with suitable diketones.
- Cyclopropylation : Dicyclopropyl groups are introduced via cyclopropyl halides in the presence of strong bases.
- Benzamide Formation : The final step involves coupling the pyrazole derivative with a methylsulfanyl-substituted benzoyl chloride.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
